3,5-Bis(4-morpholinylmethyl)pyrocatechol
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Overview
Description
3,5-Bis(4-morpholinylmethyl)pyrocatechol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-morpholinylmethyl)pyrocatechol typically involves the reaction of pyrocatechol with morpholine in the presence of formaldehyde. . The reaction conditions generally include:
Solvent: Aqueous or alcoholic medium
Temperature: Room temperature to moderate heating
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-morpholinylmethyl)pyrocatechol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrocatechol ring can be oxidized to quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The morpholinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted pyrocatechol derivatives.
Scientific Research Applications
3,5-Bis(4-morpholinylmethyl)pyrocatechol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-morpholinylmethyl)pyrocatechol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): The parent compound of 3,5-Bis(4-morpholinylmethyl)pyrocatechol.
Hydroquinone (1,4-dihydroxybenzene): Another isomer of dihydroxybenzene.
Resorcinol (1,3-dihydroxybenzene): Another isomer of dihydroxybenzene.
Uniqueness
This compound is unique due to the presence of morpholinylmethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-bis(morpholin-4-ylmethyl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-15-10-13(11-17-1-5-21-6-2-17)9-14(16(15)20)12-18-3-7-22-8-4-18/h9-10,19-20H,1-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKHZIXTKOGMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C(=C2)O)O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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